molecular formula C20H21Br B2852780 1-(6-Bromonaphthalen-2-yl)adamantane CAS No. 405910-31-8

1-(6-Bromonaphthalen-2-yl)adamantane

Cat. No.: B2852780
CAS No.: 405910-31-8
M. Wt: 341.292
InChI Key: XEJLEAPLNQOYLF-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-2-yl)adamantane is a compound that combines the structural features of adamantane and bromonaphthalene. Adamantane is a polycyclic hydrocarbon known for its diamond-like structure and high stability, while bromonaphthalene is a brominated derivative of naphthalene, an aromatic hydrocarbon. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(6-Bromonaphthalen-2-yl)adamantane typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and 6-bromonaphthalene.

    Reaction Conditions: The reaction often involves the use of a strong base, such as sodium hydride, to deprotonate the adamantane, followed by the addition of 6-bromonaphthalene under reflux conditions.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

1-(6-Bromonaphthalen-2-yl)adamantane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form dehalogenated products.

    Common Reagents and Conditions: Typical reagents include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

    Major Products: The major products depend on the specific reaction conditions but can include substituted adamantane derivatives and various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(6-Bromonaphthalen-2-yl)adamantane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.

    Medicine: Derivatives of adamantane are known for their antiviral and neuroprotective properties, and this compound is being explored for similar applications.

    Industry: The compound is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability.

Comparison with Similar Compounds

1-(6-Bromonaphthalen-2-yl)adamantane can be compared with other similar compounds, such as:

    1-(Naphthalen-2-yl)adamantane: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(6-Chloronaphthalen-2-yl)adamantane: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.

    1-(6-Fluoronaphthalen-2-yl)adamantane: Contains fluorine, which can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Br/c21-19-4-2-16-8-18(3-1-17(16)9-19)20-10-13-5-14(11-20)7-15(6-13)12-20/h1-4,8-9,13-15H,5-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJLEAPLNQOYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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